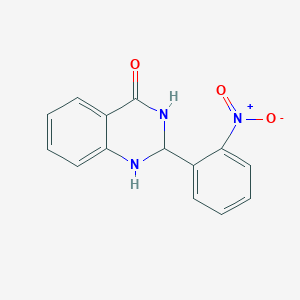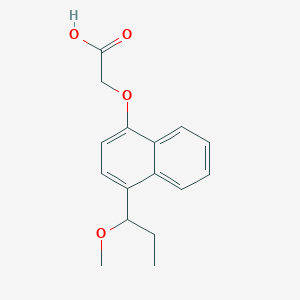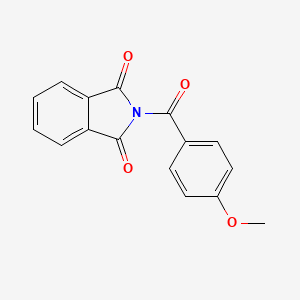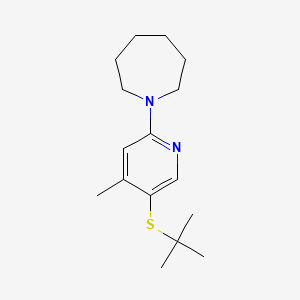
3-(2-Iodobenzyl)oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Iodobenzyl)oxetane is a chemical compound featuring an oxetane ring substituted with a 2-iodobenzyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties, including ring strain and reactivity. The presence of the 2-iodobenzyl group adds further versatility to this compound, making it valuable in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both an alcohol and a halide group. For instance, the reaction of 2-iodobenzyl alcohol with an appropriate oxetane precursor under basic conditions can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 3-(2-Iodobenzyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organometallic compounds.
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl oxetanes, while oxidation can lead to ring-opened products .
科学的研究の応用
3-(2-Iodobenzyl)oxetane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2-Iodobenzyl)oxetane involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the 2-iodobenzyl group. The oxetane ring’s strain makes it susceptible to ring-opening reactions, while the iodine atom can participate in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, depending on the specific application .
類似化合物との比較
- 3-(2-Bromobenzyl)oxetane
- 3-(2-Chlorobenzyl)oxetane
- 3-(2-Fluorobenzyl)oxetane
Comparison: 3-(2-Iodobenzyl)oxetane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This difference can influence the compound’s reactivity and the types of reactions it can undergo. For example, iodine’s ability to participate in cross-coupling reactions makes this compound particularly valuable in synthetic chemistry .
特性
分子式 |
C10H11IO |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
3-[(2-iodophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H11IO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |
InChIキー |
PTSBAELSFFLDGZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)CC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
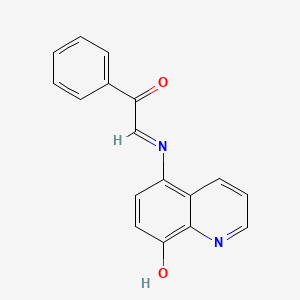
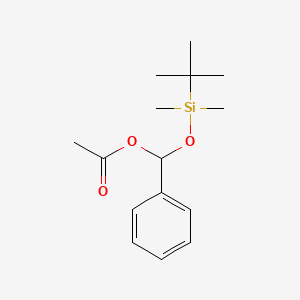

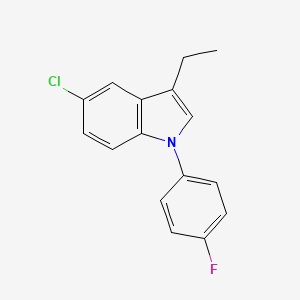

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

